2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-

Physicochemical Properties Purification Formulation

2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- (CAS 202920-26-1) is a fully substituted 4-methylene-2-oxazolidinone derivative featuring an N-acetyl group and a gem-dimethyl substitution at the 5-position. This achiral small molecule (C8H11NO3, MW 169.18) belongs to a class of heterocycles valued as synthetic building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 202920-26-1
Cat. No. B12561412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene-
CAS202920-26-1
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=C)C(OC1=O)(C)C
InChIInChI=1S/C8H11NO3/c1-5-8(3,4)12-7(11)9(5)6(2)10/h1H2,2-4H3
InChIKeyWBHFAHPVSCKONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Guide: 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- (CAS 202920-26-1)


2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- (CAS 202920-26-1) is a fully substituted 4-methylene-2-oxazolidinone derivative featuring an N-acetyl group and a gem-dimethyl substitution at the 5-position . This achiral small molecule (C8H11NO3, MW 169.18) belongs to a class of heterocycles valued as synthetic building blocks in medicinal chemistry and organic synthesis [1]. Its exocyclic methylene group and electron-deficient oxazolidinone ring confer distinct reactivity that differentiates it from saturated or non-methylenated oxazolidinone analogs.

Why Generic Substitution Fails for CAS 202920-26-1


Substituting 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- (202920-26-1) with a generic oxazolidinone or even a close analog lacking the 4-methylene group (e.g., 3-acetyl-5,5-dimethyl-2-oxazolidinone, CAS 649568-35-4) is not functionally equivalent . The exocyclic methylene group is essential for participation in cycloaddition and cross-coupling reactions, and its absence eliminates this entire reaction manifold [1]. Furthermore, the specific combination of N-acetyl and gem-dimethyl groups modulates both the electronic character of the double bond and the steric environment around the reactive center, directly impacting regio- and diastereoselectivity outcomes in downstream transformations [2].

Quantitative Differentiation Evidence for CAS 202920-26-1 Against Key Analogs


Predicted Boiling Point and Density vs. Non-Methylenated Analog (CAS 649568-35-4)

The target compound exhibits a significantly lower predicted boiling point and higher predicted density than its direct analog lacking the 4-methylene group . This difference in predicted phase-change behavior and density can inform purification strategy selection (e.g., distillation vs. chromatography) and solvent compatibility assessments during procurement planning.

Physicochemical Properties Purification Formulation

Regioselective Cycloaddition Reactivity of 4-Methylene-2-oxazolidinones

4-Methylene-2-oxazolidinones, the class to which the target compound belongs, undergo 1,3-dipolar cycloaddition with benzonitrile oxide to yield spiro heterocycles with a facial selectivity of 5:1 for the less hindered face of the exocyclic double bond [1]. This reactivity is absent in saturated oxazolidinones and defines the synthetic utility of the methylenated scaffold. The gem-dimethyl groups at C5 are expected to further enhance this facial bias compared to unsubstituted or monosubstituted analogs.

Cycloaddition Regioselectivity Synthetic Methodology

Palladium-Catalyzed Functionalization Efficiency

In a 2022 study, 4-methylene-2-oxazolidinones were demonstrated as versatile substrates for palladium-catalyzed functionalization, achieving intramolecular cross-coupling to form oxazolo[3,4-a]indol-3-ones and further derivatization to substituted indoles in high yields [1]. While the target compound was not explicitly reported in this study, the methodology is directly applicable to N-acetyl-5,5-dimethyl-4-methylene-2-oxazolidinone based on the broad substrate scope demonstrated. This contrasts with saturated oxazolidinones, which are inert under these conditions.

Cross-Coupling Heck Arylation Building Block

Predicted pKa and Hydrogen-Bonding Capacity

The target compound has zero hydrogen-bond donors and a predicted pKa of -2.51 ± 0.40, indicating no basic or acidic character under physiological conditions . This contrasts with NH-containing oxazolidinones (e.g., linezolid intermediates) that possess one HBD, which can negatively impact passive membrane permeability and oral bioavailability. The fully substituted nature of 202920-26-1 eliminates HBDs entirely, a favorable attribute for CNS drug design or prodrug strategies.

Drug-likeness Permeability Physicochemical Profile

Recommended Application Scenarios for 2-Oxazolidinone, 3-acetyl-5,5-dimethyl-4-methylene- (CAS 202920-26-1)


Synthesis of Spirocyclic Heterocycles via 1,3-Dipolar Cycloaddition

The 4-methylene group serves as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing access to spiro-fused oxazolidinone-isoxazoline systems with predictable facial selectivity (5:1 reported for class representatives) [1]. The gem-dimethyl groups enhance steric differentiation, potentially improving diastereoselectivity over less substituted analogs.

Palladium-Catalyzed Library Synthesis of Indole-Fused Scaffolds

As demonstrated with analogous 4-methylene-2-oxazolidinones, Pd-catalyzed intramolecular cross-coupling can convert N-aryl derivatives into oxazolo[3,4-a]indol-3-ones, which are precursors to pharmacologically relevant substituted indoles [2]. The N-acetyl group is compatible with these conditions, allowing direct use without protection/deprotection steps.

CNS Drug Discovery Building Block

With zero hydrogen-bond donors, a low molecular weight (169.18 g/mol), and moderate predicted lipophilicity (XlogP ~0.6), this compound meets key physicochemical criteria for CNS drug candidates . It can serve as a fragment or intermediate in programs targeting neurodegenerative or psychiatric disorders where permeability and low efflux are critical.

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